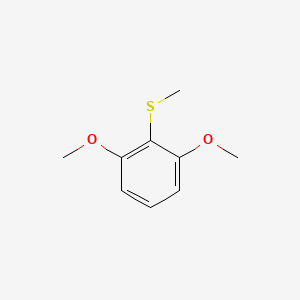

1,3-Dimethoxy-2-(methylthio)benzene

Descripción general

Descripción

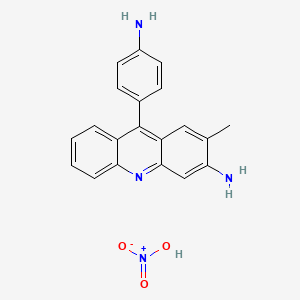

1,3-Dimethoxy-2-(methylthio)benzene, also known as DMTS, is a chemical compound that belongs to the family of thioethers. It is a colorless liquid that has a sweet odor, and it is mainly used in the synthesis of organic compounds.

Aplicaciones Científicas De Investigación

Metalation Reactions

- Dilithiated Species Formation : 1-methyl-2-(methylthio)benzene can be converted into a dilithiated species, useful for introducing substituents into thiomethyl and methyl groups. This species can react with dichlorosilanes, dichlorostannanes, and sulfur chloride, yielding derivatives like 1,3-benzothiasilin and 1,3-benzothiastannin (Cabiddu et al., 1989).

Synthesis and Characterization

- Dialkoxy-benzo-1,3,2-dithiazolyls Synthesis : Conversion of 3,4-dialkoxy-benzenes into dialkoxy-benzo-1,3,2-dithiazolyls, with the dimethoxy derivative exhibiting antiferromagnetic interactions (Alberola et al., 2010).

Intramolecular Cyclization

- Formation of Iodine-Substituted Benzenes : 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes react with iodine under UV irradiation, forming iodine-substituted benzenes. This process demonstrates the application in synthesizing complex molecular structures (Matsumoto et al., 2008).

Antiferromagnetic Exchange Interaction

- Study of Nitroxide Radicals : Research on 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) explores the antiferromagnetic exchange interaction among spins in specific molecular configurations (Fujita et al., 1996).

Solvent Effects in NMR Spectroscopy

- Chemical Shifts Induced by Benzene : Studying solvent shifts in methyl- and methoxy-substituted quinones, including 1,3-dimethoxy derivatives, provides insights into solvent effects in nuclear magnetic resonance (NMR) spectroscopy (Williams & Bhacca, 1965).

Photoprocesses in Cyclopentanone Derivatives

- Spectral and Luminescent Properties : Investigation of spectral, luminescent, and time-resolved properties of derivatives with electron-donating substituents on the benzene cycle, including dimethoxy derivatives (Gutrov et al., 2020).

Metalation of Aromatic Compounds

- Orthometalation Studies : Exploring the reactivity of 1,3-Di(2-pyridyl)benzene with palladium(II) and platinum(II) provides insights into the orthometalation process of aromatic compounds (Cárdenas et al., 1999).

Reactivity and Mechanisms in Ortholithiations

- Ortholithiation Mechanistic Studies : Investigating the rates and mechanisms of ortholithiations by lithium 2,2,6,6-tetramethylpiperidide on various arenes, including 1,3-dimethoxybenzene, offers understanding of the ortholithiation process (Mack & Collum, 2018).

Coordination Chemistry

- Structural Studies of Ionic Liquid-Benzene Mixtures : Research into the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, particularly focusing on cation-cation interactions (Deetlefs et al., 2005).

Propiedades

IUPAC Name |

1,3-dimethoxy-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASQOZQFGVJMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345301 | |

| Record name | 1,3-Dimethoxy-2-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethoxy-2-(methylthio)benzene | |

CAS RN |

33617-67-3 | |

| Record name | 1,3-Dimethoxy-2-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B1594900.png)

![methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate](/img/structure/B1594902.png)

![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)